

Spectroscopic Profile of 2-Chloro-4-ethoxypyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-4-ethoxypyridine

CAS No.: 52311-50-9

Cat. No.: B183384

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic properties of **2-Chloro-4-ethoxypyridine**. Due to the limited availability of public experimental data for this specific compound, this document focuses on predicted spectroscopic values for ^1H Nuclear Magnetic Resonance (NMR), ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The predictions are derived from the analysis of structurally similar compounds and established principles of spectroscopy. Furthermore, this guide outlines comprehensive, generalized experimental protocols for acquiring such spectroscopic data for a substituted pyridine derivative. A logical workflow for the spectroscopic analysis of an organic compound is also presented using a Graphviz diagram. This document is intended to serve as a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

2-Chloro-4-ethoxypyridine is a substituted pyridine derivative with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and structural elucidation. While specific experimental spectra for **2-Chloro-4-ethoxypyridine** are not readily available in public databases, its spectroscopic profile can be reliably predicted based on the known effects of its constituent functional groups—a pyridine ring, a chloro substituent, and an ethoxy group. This guide presents these predicted data in a structured format and provides standardized methodologies for their experimental verification.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Chloro-4-ethoxypyridine**. These predictions are based on the analysis of similar molecules such as 2-chloropyridine, 4-ethoxypyridine, and other substituted pyridines.

Predicted ^1H NMR Data

Solvent: CDCl_3 Frequency: 400 MHz



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Note: The chemical shifts of the aromatic protons (H-6, H-5, and H-3) are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom, and the electron-donating effect of the ethoxy group.

Predicted ^{13}C NMR Data

Solvent: CDCl_3 Frequency: 100 MHz



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Note: The chemical shifts are influenced by the electronegativity of the chlorine, nitrogen, and oxygen atoms.

Predicted IR Data



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Note: The fingerprint region (below 1500 cm^{-1}) will contain a complex pattern of absorptions unique to the molecule.

Predicted Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)



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Note: Fragmentation patterns in mass spectrometry can be complex and may involve rearrangements.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound like **2-Chloro-4-ethoxypyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
- **Instrument Setup:** Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **^1H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.

- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum and reference the chemical shifts to the internal standard (TMS at 0 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **Neat Liquid:** If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
 - **Solid (KBr Pellet):** If the compound is a solid, grind a small amount (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - **ATR:** For Attenuated Total Reflectance (ATR) IR, place a small amount of the sample directly on the ATR crystal.
- **Background Spectrum:** Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.
- **Sample Spectrum:** Place the prepared sample in the spectrometer's beam path and record the spectrum.
- **Data Analysis:** The spectrum is typically plotted as transmittance (%) versus wavenumber (cm^{-1}). Identify the characteristic absorption bands and compare them with known correlation charts.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatography (GC-MS) interface or a direct insertion probe.
- **Ionization:** Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for causing fragmentation and providing structural information.

- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z .
- **Data Interpretation:** Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern for chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) is a key diagnostic feature.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound like **2-Chloro-4-ethoxypyridine**.



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Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

While experimental spectroscopic data for **2-Chloro-4-ethoxypyridine** is not widely published, a reliable prediction of its ^1H NMR, ^{13}C NMR, IR, and MS spectra can be made based on established spectroscopic principles and data from analogous structures. This technical guide

provides a comprehensive overview of these predicted data and outlines the standard experimental procedures for their acquisition and analysis. The information presented herein is intended to be a valuable tool for researchers working with this and similar heterocyclic compounds, facilitating their synthesis, identification, and further development.

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